

Ombitasvir half-life elimination 21-25 hours

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Compound Focus: Ombitasvir

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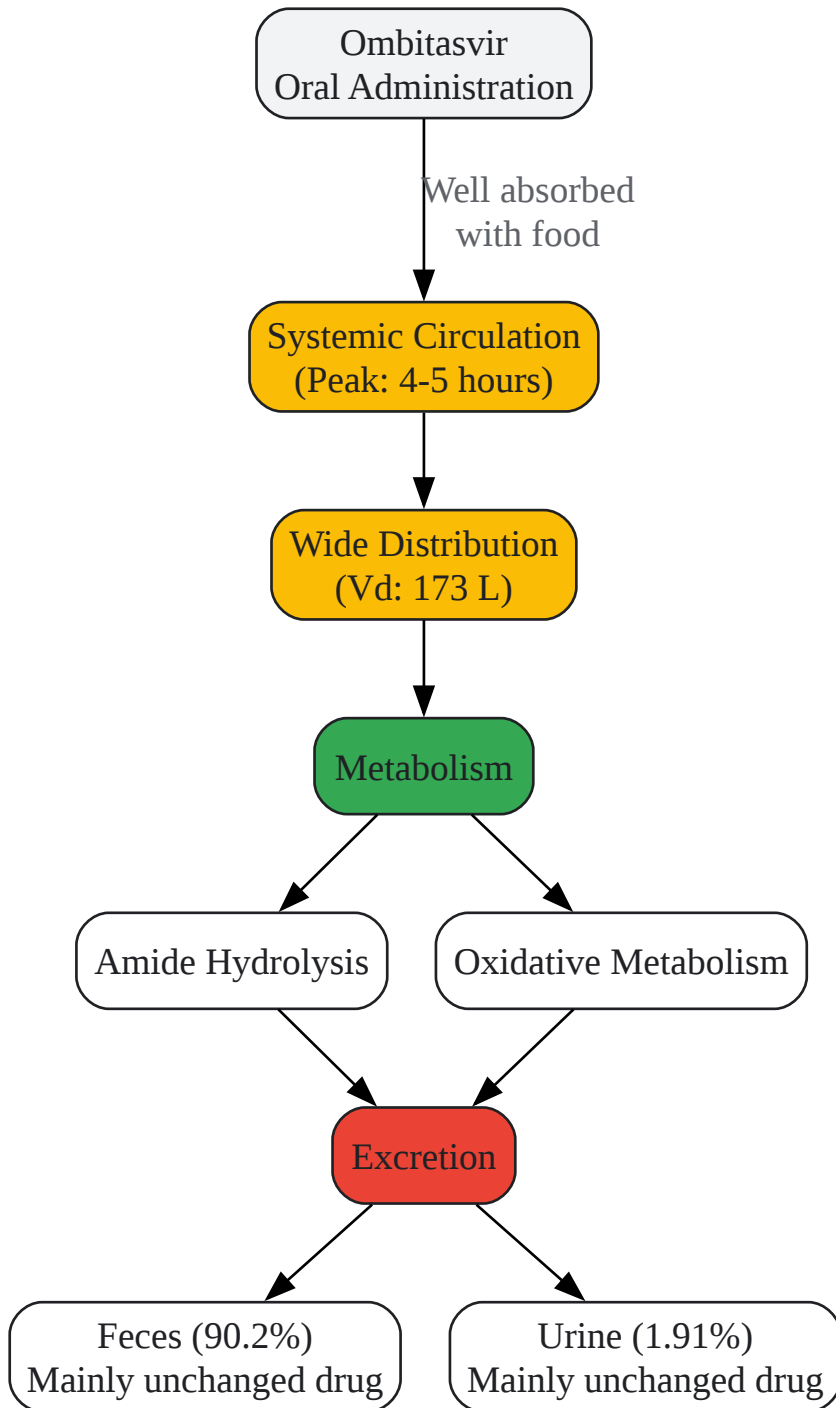
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Ombitasvir Pharmacokinetic Profile

Parameter	Summary Data
Elimination Half-Life	21 - 25 hours [1] [2] [3]
Time to Peak Concentration	4 - 5 hours [2] [3]
Protein Binding	99.9% [2] [3]
Bioavailability	Not determined [3]
Apparent Volume of Distribution (Vd)	173 L [2]
Primary Route of Excretion	Feces (~90%, mainly as unchanged drug) [2]
Secondary Route of Excretion	Urine (<2%, mainly as unchanged drug) [2]
Primary Metabolic Pathways	Amide hydrolysis, followed by oxidative metabolism [1] [2] [3]

Metabolic Pathway and Elimination

The following diagram illustrates the primary metabolic and elimination pathways of **Ombitasvir**, which underpin its pharmacokinetic profile.



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The diagram shows that **Ombitasvir** is well-absorbed into systemic circulation, widely distributed in the body, and undergoes limited metabolism primarily via **amide hydrolysis**, followed by secondary oxidative

pathways [1] [2]. The drug is predominantly eliminated unchanged in the feces, with renal clearance playing a minimal role [2].

Clinical and Research Considerations

- **No Need for Dose Adjustment:** Population pharmacokinetic analyses concluded that covariates like age, sex, body weight, and mild renal impairment do not have a clinically significant impact on **Ombitasvir** exposure. No dose adjustment is necessary based on these patient factors [4] [5].
- **Low Drug-Drug Interaction Potential:** As a substrate of P-glycoprotein (P-gp), **Ombitasvir** has a low potential to cause drug-drug interactions (DDIs). Its metabolism involves non-CYP450 pathways, reducing interaction risks with drugs that affect common cytochrome P450 enzymes [1].
- **Consistency Across Populations:** The pharmacokinetics of **Ombitasvir** are linear and consistent across healthy subjects and HCV-infected patients. Exposures are comparable between Asian (Chinese, Japanese) and non-Asian subjects [1] [5].

Methodological Overview of Key Studies

The robust pharmacokinetic data for **Ombitasvir** comes from well-designed clinical studies.

- **Study Design & Population:** Data were pooled from multiple Phase 1b, 2a, and 2b clinical trials involving adults with chronic HCV genotype 1 infection [4]. These studies included both treatment-naive and treatment-experienced patients, providing a diverse population for analysis.
- **Pharmacokinetic Sampling:** Studies employed intensive blood sampling schedules. For example, some protocols collected up to 25 plasma samples per patient over 72 hours post-dose to fully characterize the concentration-time curve [4].
- **Analytical Methods:** Population pharmacokinetic models were developed using non-linear mixed-effects modeling. The models were validated using goodness-of-fit plots, visual predictive checks, and bootstrap methods to ensure precise and reliable parameter estimates [4] [5].

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